molecular formula C8H8Cl2FNO B13582625 (r)-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol

(r)-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol

Katalognummer: B13582625
Molekulargewicht: 224.06 g/mol
InChI-Schlüssel: IHLAJHOMBUBSQK-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of amino, dichloro, and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The dichloro and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2,4-Dichloro-5-fluorophenyl)ethanol
  • 1-(2,6-Dichloro-3-fluorophenyl)ethanol

Uniqueness

®-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its analogs. The combination of dichloro and fluorophenyl groups further enhances its chemical properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H8Cl2FNO

Molekulargewicht

224.06 g/mol

IUPAC-Name

(2R)-2-amino-2-(2,4-dichloro-5-fluorophenyl)ethanol

InChI

InChI=1S/C8H8Cl2FNO/c9-5-2-6(10)7(11)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m0/s1

InChI-Schlüssel

IHLAJHOMBUBSQK-QMMMGPOBSA-N

Isomerische SMILES

C1=C(C(=CC(=C1F)Cl)Cl)[C@H](CO)N

Kanonische SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.